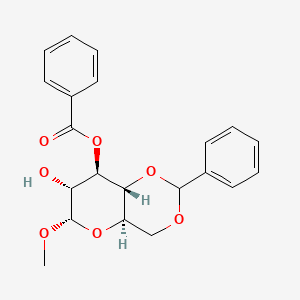
Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of benzoyl and benzylidene groups attached to a glucopyranoside backbone. This compound is often used as an intermediate in the synthesis of various chemical and pharmaceutical products due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by selective benzoylation and benzylidenation. One common method involves the use of benzoyl chloride and benzaldehyde in the presence of a base such as pyridine to achieve the desired protection and substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as crystallization and purification to ensure the high purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for quality control .
Chemical Reactions Analysis
Types of Reactions
Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcoholic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and reagents.
Mechanism of Action
The mechanism of action of Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzoyl and benzylidene groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect pathways involved in carbohydrate metabolism and protein binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl-3-O-benzoyl-2-O-methyl-D-xylopyranoside
- Methyl-4,6-O-benzylidene-2,3-bis-O-(methylsulfonyl)-alpha-D-glucopyranoside
- Methyl-2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
Uniqueness
Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C21H22O7 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-16(22)18(27-19(23)13-8-4-2-5-9-13)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16-,17-,18-,20?,21+/m1/s1 |
InChI Key |
KOUFUTRDALSUPO-CBUBUMAWSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















